2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide
Description
This compound is a synthetic hybrid molecule combining a coumarin core with an indole-acetamide moiety. The structure features:
- Coumarin scaffold: A 2-oxo-2H-chromen-7-yl group substituted at position 3 with a 3,4-dimethoxyphenyl ring.
- Acetamide linker: A 2-oxyacetamide bridge connects the coumarin to the indole group. This linker is critical for modulating solubility and intermolecular interactions.
- Indole substituent: The N-(1-methyl-1H-indol-4-yl) group introduces a planar aromatic system with a methyl group at position 1, which may sterically hinder metabolic degradation .
Properties
Molecular Formula |
C28H24N2O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxy-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C28H24N2O6/c1-30-12-11-20-22(5-4-6-23(20)30)29-27(31)16-35-19-9-7-18-13-21(28(32)36-25(18)15-19)17-8-10-24(33-2)26(14-17)34-3/h4-15H,16H2,1-3H3,(H,29,31) |
InChI Key |
DNSWGBDDHUWWPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)COC3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the dimethoxyphenyl group. The final steps involve the coupling of the indole moiety and the formation of the acetamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding amine.
Conditions :
-
Acidic: 6M HCl, reflux, 12 h → yields 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid and 1-methyl-1H-indol-4-amine .
-
Basic: NaOH (10%), 80°C, 8 h → similar products with higher selectivity.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | Acetic acid derivative + 1-methyl-1H-indol-4-amine | 85% | |
| Basic hydrolysis | 10% NaOH, 80°C, 8 h | Same as above | 78% |
Ether Cleavage
The chromen-7-yloxy ether bond is cleaved using strong acids or Lewis catalysts.
Conditions :
-
HBr (48% in acetic acid), 60°C, 6 h → yields 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one and bromoacetamide .
-
BBr₃ (1.2 eq.), CH₂Cl₂, 0°C → demethylation of methoxy groups occurs as a side reaction .
Oxidation and Reduction
-
Chromen-2-one oxidation : Limited reactivity due to aromatic stabilization. Strong oxidants (e.g., KMnO₄) degrade the core.
-
Indole moiety reduction : NaBH₄ in ethanol selectively reduces the indole’s electron-rich positions but leaves the chromen-2-one intact .
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Indole reduction | NaBH₄, EtOH, 25°C, 4 h | Partially saturated indole | 55% |
Nucleophilic Substitution at Acetamide
The acetamide’s carbonyl group reacts with nucleophiles (e.g., amines, hydrazines):
Conditions :
-
Hydrazine hydrate, EtOH, 60°C → forms hydrazide derivative.
-
Requires activation by CDI (1,1'-carbonyldiimidazole) for less reactive nucleophiles.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Hydrazide formation | NH₂NH₂, EtOH, 60°C, 6 h | Chromen-hydrazide conjugate | 68% |
Synthetic Pathway and Reaction Optimization
The compound is synthesized via a multi-step route :
-
O-Acylation : 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one reacts with bromoacetyl bromide in CH₂Cl₂/TEA to form the ether-linked intermediate .
-
Amide Coupling : The intermediate reacts with 1-methyl-1H-indol-4-amine using CDI or HATU, achieving >80% yield.
Critical Parameters :
Scientific Research Applications
Anticancer Activity
The compound has shown promise in anticancer research. Studies indicate that derivatives of chromenone structures possess significant anticancer properties. For instance, compounds similar to this one have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study highlighted that derivatives of chromenone exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Research has demonstrated that compounds with similar structures exhibit antimicrobial activity against a range of bacteria and fungi. The presence of the indole moiety is believed to enhance this activity.
Case Study:
A recent investigation into thiazole derivatives revealed that structurally related compounds showed varying degrees of antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were reported between 0.98 to 3.9 µg/ml, indicating potent antimicrobial potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications at specific positions on the chromenone or indole ring can significantly influence biological activity. For example, substituents that enhance lipophilicity may improve cellular uptake and bioavailability.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against certain cancer types |
| Alkyl substitutions on indole | Enhanced antimicrobial efficacy |
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., sulfamoyl in compound 12 or dichloro in ), which may alter redox activity or receptor affinity.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step coupling (e.g., forming the coumarin-7-oxyacetic acid intermediate before amide bond formation), whereas simpler analogs (e.g., compound 12 ) are synthesized via single-step reflux.
Biological Relevance: Indole derivatives (as in the target compound) are associated with kinase inhibition and apoptosis induction, while thiazolidinones and benzothiazoles are linked to anti-inflammatory and antimicrobial effects, respectively.
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography data for related compounds (e.g., ) reveal that planar amide groups and rotational flexibility of substituents influence molecular packing and hydrogen-bonding networks.
- Synthetic Challenges : The indole-acetamide linkage may require protection/deprotection strategies to avoid side reactions, as seen in the synthesis of N-(4-fluorobenzyl)-2-oxoacetamide derivatives .
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide, also known by its CAS number 869079-74-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a unique structure characterized by a chromene moiety linked to an indole derivative. The molecular formula is with a molecular weight of 355.34 g/mol. Its structural components suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Properties : Compounds in this class are known to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : They may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.
- Receptor Interaction : The structure allows for potential binding to various receptors involved in cellular signaling pathways.
- Gene Expression Modulation : Compounds may influence the expression of genes associated with oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity : A study demonstrated that chromene derivatives exhibited significant growth inhibition in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Inflammation Model : In an animal model, a related compound significantly reduced markers of inflammation following administration, suggesting a potential use in treating inflammatory diseases .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide?
A1. The synthesis typically involves coupling a functionalized coumarin derivative with an indole-acetamide moiety. For example:
- Coumarin precursor synthesis : Start with 7-hydroxycoumarin derivatives. Introduce 3,4-dimethoxyphenyl groups via Friedel-Crafts alkylation or Suzuki coupling .
- Acetamide coupling : React the coumarin intermediate with 1-methyl-1H-indol-4-amine using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane, as described for analogous acetamide syntheses .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethyl acetate) to isolate the product .
Q. Q2. How is the structural identity of this compound validated?
A2. Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, indole NH signals around δ 7.6–8.2 ppm) .
- Mass spectrometry : ESI/APCI(+) for molecular ion verification (e.g., [M+H]⁺ and [M+Na]⁺ adducts) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs observed in similar acetamides) .
Q. Q3. What in vitro assays are suitable for initial biological activity screening?
A3. Prioritize assays based on structural analogs:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) due to the coumarin-indole scaffold’s known apoptosis-inducing properties .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Evaluate COX-2 or kinase inhibition, leveraging the acetamide group’s hydrogen-bonding capacity .
Advanced Research Questions
Q. Q4. How can synthetic yields be optimized for the coupling step between coumarin and indole-acetamide?
A4. Key strategies:
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the dimethoxyphenyl group .
- Solvent optimization : Compare DMF vs. dichloromethane for coupling efficiency; dichloromethane minimizes side reactions .
- Temperature control : Conduct reactions at 0–5°C to suppress indole N-methyl group oxidation .
Q. Q5. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
A5. Contradictions may arise from:
- Rotational isomers : The acetamide group’s planarity can lead to multiple conformers, causing split signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce peaks .
- Hydrogen bonding : Intermolecular H-bonding (e.g., N–H···O) in crystals can alter solution-phase NMR. Compare solid-state (XRD) and solution (NMR) data .
- Impurity profiling : Run high-resolution LC-MS to detect byproducts (e.g., unreacted coumarin or over-acetylated intermediates) .
Q. Q6. What computational methods are recommended for studying structure-activity relationships (SAR)?
A6. Combine:
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II for coumarin derivatives) .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the 2-oxo chromene site .
- MD simulations : Simulate ligand-protein binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. Q7. How can researchers address low solubility in biological assays?
A7. Modify formulation without altering the core structure:
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain cell viability .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 7-oxyacetamide position .
- Nanoparticle encapsulation : Use PLGA nanoparticles (∼150 nm) for sustained release in cytotoxicity assays .
Data Analysis & Reproducibility
Q. Q8. What are common pitfalls in reproducing published synthetic protocols for this compound?
A8. Critical issues include:
- Incomplete purification : Residual coupling agents (e.g., EDC·HCl) may skew bioassay results. Validate purity via HPLC (>95%) .
- Moisture sensitivity : The indole NH group is prone to hydrolysis. Use anhydrous solvents and inert atmospheres .
- Stereochemical variability : Ensure consistent dihedral angles (e.g., 44–77° between aromatic rings) via controlled crystallization .
Q. Q9. How to interpret conflicting bioactivity data across research groups?
A9. Discrepancies may stem from:
- Cell line variability : Test across multiple lines (e.g., HCT-116 vs. A549) and normalize to standard controls (e.g., doxorubicin) .
- Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) can modulate compound uptake .
- Batch-to-batch variations : Characterize each batch via elemental analysis and DSC to confirm consistency .
Q. Q10. What advanced techniques validate target engagement in cellular models?
A10. Employ:
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts .
- Click chemistry : Introduce an alkyne handle at the 1-methylindole position for pull-down assays .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ/kd) with immobilized recombinant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
